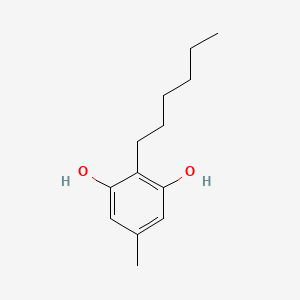

2-Hexyl-5-methylresorcinol

描述

属性

CAS 编号 |

41395-27-1 |

|---|---|

分子式 |

C13H20O2 |

分子量 |

208.30 g/mol |

IUPAC 名称 |

2-hexyl-5-methylbenzene-1,3-diol |

InChI |

InChI=1S/C13H20O2/c1-3-4-5-6-7-11-12(14)8-10(2)9-13(11)15/h8-9,14-15H,3-7H2,1-2H3 |

InChI 键 |

XPKLONXIXRADCG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC1=C(C=C(C=C1O)C)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-5-methylresorcinol typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反应分析

Types of Reactions

2-Hexyl-5-methylresorcinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted resorcinols, depending on the specific reagents and conditions used .

科学研究应用

2-Hexyl-5-methylresorcinol is a member of the resorcinols class of compounds . It has been reported in Pseudomonas and Solanum lycopersicum .

Reported biological activity:

While the search results do not contain extensive data tables or case studies specifically focused on the applications of this compound, they do provide some information regarding its properties and potential uses:

- Antibiotic Adjuvant: Alkylresorcinols, including 4-hexylresorcinol (4-HR), can be used as adjuvants to increase the efficiency of known antibiotics . 4-HR, a natural compound found in plants, has shown antimicrobial activity and can decrease the minimal inhibitory concentration (MIC) of various classes of antibiotics . In an in vivo mouse model of K. pneumoniae-induced sepsis, the combination of 4-HR and polymyxin was highly effective, with 75% of animals being free of infection after treatment compared to none receiving the antibiotic alone .

- Antimicrobial Properties: 2-n-hexyl-5-n-propylresorcinol (HPR), has demonstrated antimicrobial properties against both fungi and bacteria .

- Other Alkylresorcinols: Other alkylresorcinols, such as resorstatin (2-hexyl-5-pentylresorcinol), also show antibacterial or antifungal activity .

作用机制

The mechanism of action of 2-Hexyl-5-methylresorcinol involves its interaction with cellular components. It is known to inhibit the activity of certain enzymes, such as peroxidases, which play a role in oxidative stress and inflammation. The compound also interferes with bacterial cell wall synthesis, leading to its antimicrobial effects .

相似化合物的比较

Hexylresorcinol (4-Hexylresorcinol, CAS 136-77-6)

Hexylresorcinol (C₁₂H₁₈O₂), a positional isomer of 2-hexyl-5-methylresorcinol, features a hexyl group at position 4 of the resorcinol backbone. Key differences include:

- Molecular Weight: 194.27 Da (vs. 208.15 Da for this compound).

- Polarity: The absence of a methyl group in hexylresorcinol reduces hydrophobicity (predicted logP: 3.8 vs. 4.2 for this compound) .

- Biological Activity: Hexylresorcinol is widely used as an antiseptic and preservative due to its membrane-disruptive properties.

5-Methylresorcinol (Orcinol, C₇H₈O₂)

Orcinol lacks the hexyl chain, resulting in significantly lower molecular weight (124.14 Da) and higher water solubility. Its simpler structure limits applications to niche biochemical assays, whereas alkylated derivatives like this compound exhibit improved bioavailability and membrane interaction .

Physicochemical Properties

| Property | This compound | Hexylresorcinol | 5-Methylresorcinol |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₀O₂ | C₁₂H₁₈O₂ | C₇H₈O₂ |

| Accurate Mass (Da) | 208.146 | 194.13 | 124.05 |

| Retention Time (min)* | 15.63 / 18.05 | ~12.5 | 2.20 |

| Source | Streptomyces, plants | Synthetic | Natural, synthetic |

| Bioactivity | Antimicrobial | Antiseptic | Antioxidant |

*Retention times vary by chromatographic method .

Research Findings

- Antimicrobial Potency: this compound exhibits broader-spectrum activity against Gram-positive bacteria compared to hexylresorcinol, attributed to its increased lipophilicity .

- Structural Stability: The methyl group in this compound reduces oxidative degradation relative to orcinol, enhancing its utility in pharmaceutical formulations .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing 2-Hexyl-5-methylresorcinol in synthetic or natural extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation . For natural extracts, combine liquid-liquid extraction with silica gel chromatography to isolate the compound, as demonstrated in Pseudomonas sp. Ki19 studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines :

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07 classification) .

- Use fume hoods to minimize inhalation risks (H335 hazard) and avoid thermal exposure .

- Dispose of waste via neutralization or specialized chemical disposal services to comply with environmental regulations .

Q. What standardized protocols exist for evaluating the antimicrobial activity of this compound?

- Experimental Design :

- Conduct broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Aspergillus fumigatus). Use concentrations ≤10 mg/mL for bacteria and ≤50 mg/mL for fungi, as validated in prior studies .

- Include positive controls (e.g., vancomycin) and negative controls (solvent-only) to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across different bacterial strains?

- Data Analysis Framework :

- Perform strain-specific genomic profiling to identify resistance mechanisms (e.g., efflux pumps or membrane lipid modifications).

- Replicate experiments under standardized conditions (pH, temperature, inoculum size) to isolate variables .

- Use meta-analysis tools to compare datasets from multiple studies, addressing heterogeneity via subgroup analysis .

Q. What experimental strategies can elucidate the mechanism of action of this compound against bacterial membranes?

- Methodology :

- Employ fluorescent probes (e.g., DiSC3(5)) to assess membrane depolarization in real time.

- Combine transmission electron microscopy (TEM) with lipidomics to visualize membrane disruption and quantify changes in phospholipid composition .

- Validate findings using gene knockout models (e.g., S. aureus mutants lacking key membrane biosynthesis genes) .

Q. How can researchers design studies to investigate synergistic effects between this compound and conventional antibiotics?

- Experimental Workflow :

- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and identify synergistic pairs (FICI ≤0.5).

- Test combinations against multidrug-resistant (MDR) strains and validate in biofilm models .

- Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy .

Q. What methodologies are appropriate for integrating multi-omics data in pharmacological studies of this compound?

- Data Integration :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound (e.g., oxidative stress response).

- Use bioinformatics tools (e.g., STRING, KEGG) to construct interaction networks and prioritize targets for validation .

Q. How should researchers address ethical considerations when studying toxicological profiles of this compound?

- Compliance Framework :

- Adhere to OECD guidelines for acute toxicity testing (oral, dermal routes) and document Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies.

- Disclose all safety data (e.g., H302, H315 hazards) in manuscripts and obtain Material Safety Data Sheets (MSDS) from suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。